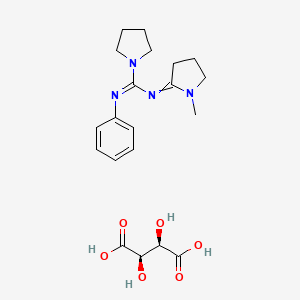

Pirogliride tartrate

Description

Properties

CAS No. |

62625-19-8 |

|---|---|

Molecular Formula |

C20H28N4O6 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;N-(1-methylpyrrolidin-2-ylidene)-N'-phenylpyrrolidine-1-carboximidamide |

InChI |

InChI=1S/C16H22N4.C4H6O6/c1-19-11-7-10-15(19)18-16(20-12-5-6-13-20)17-14-8-3-2-4-9-14;5-1(3(7)8)2(6)4(9)10/h2-4,8-9H,5-7,10-13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

POCOFJTXQYWTDN-LREBCSMRSA-N |

SMILES |

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN1CCCC1=NC(=NC2=CC=CC=C2)N3CCCC3.C(C(C(=O)O)O)(C(=O)O)O |

Synonyms |

McN 3495 pirogliride pirogliride tartrate |

Origin of Product |

United States |

Historical Trajectories and Shifting Paradigms in Pirogliride Tartrate Research

Research into pirogliride (B1204869), also known by its developmental code McN-3495, emerged in the late 1970s and early 1980s. It was identified as a novel, orally effective hypoglycemic agent structurally distinct from the then-prevalent sulfonylureas and biguanides. Early preclinical studies established its pharmacologic profile, demonstrating its ability to lower blood glucose levels in various non-diabetic animal models, including rats, dogs, mice, and monkeys. nih.gov

Initial investigations highlighted that pirogliride was approximately three to four times more potent than tolbutamide, a first-generation sulfonylurea. nih.gov A significant finding from this era was that, unlike sulfonylureas, oral administration of pirogliride in normal fasted dogs did not lead to the characteristic sharp increase in insulin (B600854) concentrations. nih.gov However, its hypoglycemic action was dependent on a functioning pancreas, as it was ineffective in totally depancreatized dogs. nih.gov

A pivotal study in 1980 further elucidated its mechanism, showing that pirogliride potentiates glucose-induced insulin secretion from isolated islets of Langerhans. nih.gov This effect was accompanied by facilitated glucose metabolism. The research indicated that pirogliride could partially counteract the inhibitory effects of mannoheptulose on glucose-induced insulin secretion and utilization. nih.govdiabetesjournals.org This suggested a mechanism tied to enhancing the beta-cell response to glucose. nih.gov

Studies on the metabolic fate of pirogliride in the late 1990s revealed species-specific differences in its biotransformation. In humans, metabolism was found to be limited, with minor oxidation of the phenyl ring. In contrast, monkeys primarily metabolized the compound through oxidation of the pyrrolidine (B122466) rings, while rats predominantly oxidized the phenyl ring. Dogs exhibited a more balanced oxidation between the two rings. nih.gov

The research paradigm of this period was focused on identifying and characterizing novel oral hypoglycemic agents with different mechanisms of action from existing therapies. Pirogliride represented a unique chemical structure and a mode of action that appeared to enhance the physiological insulin response to glucose rather than causing a general increase in insulin release.

Current Landscape of Preclinical Investigation for Pirogliride Tartrate

The current landscape of preclinical investigation for pirogliride (B1204869) tartrate is characterized by a notable absence of recent, extensive studies. The foundational research was conducted several decades ago, and there is a scarcity of contemporary literature to indicate ongoing, widespread preclinical development. The initial flurry of research in the late 1970s and 1980s provided a solid baseline characterization, but the compound does not appear to have progressed into later-stage clinical development in the same manner as other hypoglycemic agents of that era or newer classes of drugs.

The existing preclinical data demonstrates its hypoglycemic activity across multiple species and provides initial insights into its mechanism of action. nih.gov It was shown to be effective in lowering blood glucose in streptozotocin-diabetic rats and db/db mice, models representing different aspects of diabetes pathophysiology. nih.gov

Below is a summary of key findings from historical preclinical studies:

| Preclinical Model/System | Key Findings | Reference |

| Non-diabetic rats, dogs, mice | Produced a hypoglycemic effect. | nih.gov |

| Fasted monkeys | Exhibited a tenfold greater potency compared to other models. | nih.gov |

| Normal fasted dogs | Did not produce the characteristic rise in insulin (B600854) observed with tolbutamide. | nih.gov |

| Streptozotocin-diabetic rats | Effective in lowering blood glucose concentrations. | nih.gov |

| db/db mice | Effective in lowering blood glucose concentrations. | nih.gov |

| Totally depancreatized dogs | Failed to exert a hypoglycemic effect. | nih.gov |

| Isolated islets of Langerhans | Potentiated glucose-induced insulin secretion and facilitated glucose metabolism. | nih.govdiabetesjournals.org |

The lack of recent investigation means that the compound has not been evaluated against the backdrop of modern molecular biology techniques or current understandings of diabetes pathology.

Fundamental Research Questions Driving Pirogliride Tartrate Studies

In Vitro Pharmacological Characterization of this compound

In vitro pharmacological characterization is a critical step in understanding a compound's mechanism of action, activity, and specificity at a cellular and molecular level. For dopamine (B1211576) agonists like this compound, these studies typically involve assessing interactions with dopamine receptors and their downstream signaling pathways.

Cell-Based Assays for Compound Activity and Specificity

Cell-based assays are instrumental in evaluating the biological activity and specificity of drug candidates within a more physiologically relevant environment than cell-free systems frontiersin.org. These assays can quantify cytotoxicity, biological activity, biochemical mechanisms, and off-target interactions frontiersin.org. For dopamine agonists, cell-based assays would typically involve cell lines engineered to express specific dopamine receptor subtypes (e.g., D1, D2, D3, D4, D5) to assess receptor activation, ligand binding, or downstream signaling events such as cAMP modulation or calcium mobilization nih.govwikipedia.org. While this compound is identified as a dopamine agonist with potential in dopamine deficiency disorders ontosight.ai, specific detailed data from cell-based assays, such as EC50 values for receptor activation or measures of compound specificity across different dopamine receptor subtypes, are not explicitly detailed in the provided search results.

Table 1: Illustrative Example of Cell-Based Assay Data (Hypothetical)

| Dopamine Receptor Subtype | Assay Type (e.g., cAMP, Ca2+ Flux) | EC50 (nM) | Emax (% of max response) |

| D1 | cAMP Accumulation | N/A | N/A |

| D2 | cAMP Inhibition | N/A | N/A |

| D3 | cAMP Inhibition | N/A | N/A |

Note: Specific data for this compound in cell-based assays for dopamine receptor activity were not found in the provided sources.

Enzyme Activity Modulation Studies by this compound

Enzyme activity modulation studies investigate how a compound affects the function of specific enzymes. For compounds targeting neurotransmitter systems, this could involve enzymes responsible for neurotransmitter synthesis, metabolism, or degradation. Dopamine agonists, such as this compound, primarily exert their effects by directly binding to and activating dopamine receptors rather than by modulating the activity of enzymes involved in dopamine synthesis or metabolism ontosight.aifrontiersin.org. While the broader field of enzyme modulation is critical in pharmacology nih.govredheracles.netnih.govut.eemdpi.com, specific research findings detailing the modulation of enzyme activity by this compound within the context of dopamine-related pathways are not available in the provided search results.

Functional Receptor Assays in Isolated Systems

Functional receptor assays in isolated systems, such as membrane preparations or purified receptors, are employed to determine the binding affinity and functional activity of a compound to its target receptors, independent of cellular processes. These assays often utilize radioligand binding techniques to quantify a compound's affinity (Ki) for specific receptor subtypes michaeljfox.orgdrugbank.com. For dopamine agonists, these studies would aim to characterize their interaction with the five known dopamine receptor subtypes (D1, D2, D3, D4, D5), which are G protein-coupled receptors implicated in various neurological processes, including motor control and cognition nih.govfrontiersin.org. This compound is stated to stimulate dopamine receptors ontosight.ai. However, specific quantitative data on its binding affinities (Ki values) or functional potencies (EC50 values) for individual dopamine receptor subtypes in isolated systems are not provided in the search results.

Table 2: Illustrative Example of Receptor Binding Affinity Data (Hypothetical)

| Dopamine Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (vs. D2/D3) |

| D1 | N/A | N/A |

| D2 | N/A | N/A |

| D3 | N/A | N/A |

| D4 | N/A | N/A |

| D5 | N/A | N/A |

Note: Specific binding affinity data for this compound to dopamine receptor subtypes were not found in the provided sources.

In Vivo Preclinical Pharmacological Efficacy Studies (non-human models)

Preclinical in vivo studies in non-human models are essential for evaluating the efficacy of drug candidates in a whole-organism context, mimicking human disease conditions drugbank.com. These studies provide insights into a compound's ability to modulate physiological and behavioral outcomes.

Evaluation in Animal Models of Dopamine Deficiency Disorders

This compound has shown promise in preclinical studies for its potential therapeutic applications in Parkinson's disease and other dopamine deficiency disorders ontosight.ai. Parkinson's disease, a prominent neurodegenerative disorder, is characterized by the progressive loss of dopaminergic neurons, particularly in the substantia nigra frontiersin.org. To model this condition and evaluate potential treatments, various animal models are utilized, primarily in rodents. Common neurotoxin-based models include those induced by 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which selectively target and deplete dopaminergic neurons, leading to motor deficits frontiersin.org. These models are crucial for investigating pathogenic pathways and assessing new therapies. While this compound has been explored in this context ontosight.ai, specific detailed findings regarding its efficacy in established animal models of dopamine deficiency are not presented in the provided search results.

Behavioral Phenotype Assessment in Rodent Models

Behavioral phenotype assessment in rodent models of dopamine deficiency disorders is critical for evaluating the functional impact of dopaminergic neuron loss and the efficacy of therapeutic interventions. These assessments aim to quantify motor impairments and other behavioral changes that mimic symptoms observed in human conditions like Parkinson's disease, such as muscle rigidity, impaired movement, and tremors frontiersin.org. Common behavioral tests include evaluating locomotor activity, assessing motor coordination (e.g., rotarod, gait analysis), and observing specific Parkinsonian-like behaviors (e.g., turning behavior in unilateral lesion models, bradykinesia) frontiersin.org. While this compound's preclinical promise in Parkinson's disease is noted ontosight.ai, specific quantitative behavioral data, such as improvements in motor scores or reductions in specific behavioral deficits in rodent models treated with this compound, are not detailed within the provided search results.

Table 3: Illustrative Example of Behavioral Phenotype Assessment Data in Rodent Models (Hypothetical)

| Animal Model (e.g., 6-OHDA rat) | Behavioral Test (e.g., Rotarod Latency) | Control Group (seconds) | Dopamine Deficient Model (seconds) | This compound Treated (seconds) |

| 6-OHDA Lesion Rat | Rotarod Latency to Fall | N/A | N/A | N/A |

| MPTP Mouse | Locomotor Activity (Distance, cm) | N/A | N/A | N/A |

Note: Specific behavioral assessment data for this compound in rodent models of dopamine deficiency were not found in the provided sources.

Neurochemical Analysis in Relevant Brain Regions

Preclinical neurochemical analyses of this compound have primarily focused on its mechanism of action within the brain. This compound is classified as a dopamine agonist. ontosight.ai As a dopamine agonist, it functions by mimicking the actions of dopamine, a crucial neurotransmitter involved in various brain functions, including movement, motivation, and reward. ontosight.ai Its therapeutic exploration, particularly in conditions like Parkinson's disease, stems from its ability to directly stimulate dopamine receptors in the brain, thereby compensating for reduced endogenous dopamine production. ontosight.ai This direct interaction with dopaminergic systems suggests a neurochemical impact on brain regions rich in dopamine receptors, which are vital for motor control and cognitive processes.

Assessment in Animal Models of Glucose Dysregulation

Investigations into this compound's effects have also extended to its assessment in animal models, including those related to glucose dysregulation.

Metabolic Parameter Analysis in Diabetic Animal Models

Hormonal Response Evaluation in Non-human Subjects

Similarly, comprehensive data tables or detailed research findings specifically evaluating the hormonal responses (e.g., insulin, glucagon (B607659), incretins) to this compound administration in non-human subjects were not found in the conducted searches. While other compounds, such as liraglutide, are known to influence hormonal responses like insulin secretion and glucagon inhibition in a glucose-dependent manner, direct evidence for this compound's role in modulating these specific hormonal pathways in non-human subjects was not identified. nih.gov

Pharmacodynamic Biomarker Identification and Validation in Preclinical Species

Structure-Activity Relationship (SAR) Studies of Pirogliride and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. drugdesign.org For Pirogliride and its analogues, SAR analyses have provided insights into the key structural motifs required for their hypoglycemic effects.

The core structure of Pirogliride consists of a central guanidine-like moiety, an N-methylpyrrolidinylidene group, and a phenyl group. Modifications to these regions have been shown to significantly impact potency. A key example is the comparison between Pirogliride and its analogue, Linogliride. mpdkrc.edu.inarchive.org Linogliride, which is structurally analogous to Pirogliride, has been found to be 2.8 times more potent. mpdkrc.edu.inarchive.org The primary structural difference between the two compounds lies in the terminal heterocyclic ring; Pirogliride contains a pyrrolidine (B122466) ring, whereas Linogliride incorporates a morpholine (B109124) ring. mpdkrc.edu.inarchive.org This suggests that the nature of the heterocyclic substituent attached to the carboximidamide core is a critical determinant of potency. The increased potency observed with the morpholine ring in Linogliride may be attributed to altered electronic properties, hydrogen bonding capabilities, or conformational preferences that lead to a more favorable interaction with the biological target.

General SAR studies on related pyrrolidine-containing compounds have also shown that modifications to the pyrrolidine ring and its substituents can substantially alter biological activity, reinforcing the importance of this moiety. nih.govmdpi.com The benzene (B151609) ring and the central amidine group are also considered essential features for activity, likely participating in key binding interactions at the receptor site. researchgate.net

Table 1: SAR of Pirogliride and its Analogue Linogliride

| Compound | Structure | Key Structural Difference from Pirogliride | Relative Potency |

|---|---|---|---|

| Pirogliride | Features a terminal pyrrolidine ring. | N/A | 1x |

| Linogliride | Features a terminal morpholine ring. | Replacement of the pyrrolidine ring with a morpholine ring. | 2.8x more potent than Pirogliride mpdkrc.edu.inarchive.org |

The design of novel Pirogliride derivatives with enhanced potency is guided by the principles derived from SAR studies. The significantly higher potency of Linogliride compared to Pirogliride establishes a clear design principle: modification of the terminal heterocyclic ring system is a viable strategy for improving biological activity. mpdkrc.edu.inarchive.org

Key design principles for generating more potent analogues would include:

Varying the Terminal Heterocycle: Exploring a range of heterocyclic structures in place of the pyrrolidine ring to optimize interactions with the target. The success of the morpholine ring in Linogliride suggests that heterocycles with different sizes, heteroatom compositions, and hydrogen bonding capacities should be investigated.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) at different positions on the phenyl ring could modulate the electronic properties and steric bulk of the molecule, potentially enhancing receptor binding affinity.

Modification of the N-Methylpyrrolidinylidene Moiety: Altering the N-methyl group or the pyrrolidine ring itself could influence the molecule's conformation and binding.

These design strategies aim to create derivatives with optimized physicochemical properties and a three-dimensional structure that is more complementary to the active site of the biological target. youtube.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the interaction between a drug and its biological target. numberanalytics.compatsnap.com Many drugs are chiral, existing as enantiomers (non-superimposable mirror images), which can exhibit significant differences in their pharmacological and pharmacokinetic properties. ijpsjournal.comnih.gov

This compound possesses two defined stereocenters, making it a chiral molecule. nih.gov It is a well-established principle in pharmacology that for chiral drugs, one enantiomer (the eutomer) is often responsible for the desired therapeutic effect, while the other enantiomer (the distomer) may be less active, inactive, or even contribute to undesirable effects. nih.govcanada.ca The differential activity arises because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the distinct three-dimensional shapes of the enantiomers. numberanalytics.com

Although specific studies detailing the separation and individual pharmacological testing of Pirogliride stereoisomers are not widely available in the reviewed literature, the principles of stereochemistry strongly suggest that the biological activity of Pirogliride resides predominantly in one of its specific stereoisomers. The development of a single-enantiomer version of a chiral drug can lead to a more selective pharmacological profile and an improved therapeutic index. nih.gov

Synthetic Methodologies for this compound and its Derivatives

The synthesis of Pirogliride and its analogues involves multi-step chemical reactions to construct the core guanidine-like structure and attach the desired functional groups.

The synthesis of Pirogliride has been described as a three-step process starting from readily available precursors. mpdkrc.edu.inarchive.orgtheswissbay.ch

The pathway can be summarized as follows:

Formation of a Thiourea (B124793) Intermediate: The synthesis begins with the reaction of 2-imino-N-methylpyrrolidine with phenyl isothiocyanate. This condensation reaction forms a complex thiourea intermediate. mpdkrc.edu.intheswissbay.ch

S-Methylation: The thiourea intermediate undergoes S-alkylation upon treatment with methyl iodide. The sulfur atom is more nucleophilic, leading to the formation of a methylthioimidate intermediate. mpdkrc.edu.intheswissbay.ch

Guanidine (B92328) Formation: The final step is an addition-elimination reaction. The methylthioimidate intermediate is reacted with pyrrolidine, which displaces the methylthio group to form the final product, Pirogliride. theswissbay.ch The tartrate salt is then prepared through reaction with tartaric acid.

This synthetic route is efficient for producing the Pirogliride base, which can then be converted to its tartrate salt.

The synthetic pathway for Pirogliride is adaptable for creating novel analogues. rsc.org A prime example is the synthesis of Linogliride, the more potent analogue of Pirogliride. mpdkrc.edu.inarchive.org The synthesis of Linogliride follows the exact same first two steps as Pirogliride. The key difference is in the final step, where morpholine is used as the nucleophile instead of pyrrolidine, yielding the morpholine-containing analogue. mpdkrc.edu.inarchive.org This modular approach allows for the generation of a library of derivatives by simply varying the amine used in the final step, which is a common strategy in medicinal chemistry for exploring SAR. mdpi.com

The synthesis of drug metabolites, which are the products of the body's metabolic processes, often requires specialized biocatalytic or chemical methods. nih.gov While specific synthetic routes for Pirogliride metabolites are not detailed in the provided search results, general approaches involve mimicking metabolic reactions like hydroxylation, N-dealkylation, or oxidation in the laboratory. The development of novel synthetic methodologies continues to be a crucial area of research, enabling the creation of diverse and complex drug-like molecules. mdpi.com

Chemoinformatic and Retrosynthetic Analysis in Pirogliride Synthesis

The synthesis of a complex molecule like Pirogliride is a multifaceted process that benefits from modern computational and strategic planning tools. Chemoinformatic and retrosynthetic analyses are crucial in designing an efficient and logical synthetic pathway.

Chemoinformatic Analysis

Chemoinformatics utilizes computational methods to analyze chemical and biological data, predicting molecular properties and guiding drug discovery. u-strasbg.fr In the context of Pirogliride synthesis, chemoinformatic tools can be applied to:

Property Prediction: Before synthesis, computational models can predict key physicochemical properties of Pirogliride and its intermediates, such as aqueous solubility, lipophilicity (LogP), and pKa. nih.gov For instance, the calculated basic pKa for the Pirogliride base is approximately 10.07. ebi.ac.uk These predictions help in anticipating the molecule's behavior in biological systems and guide the selection of appropriate purification and formulation strategies.

Lead-Likeness and Drug-Likeness Evaluation: Algorithms can assess the "lead-likeness" and "drug-likeness" of the Pirogliride structure, evaluating its potential as a therapeutic agent based on parameters like molecular weight, number of rotatable bonds, and hydrogen bond donors/acceptors. nih.govebi.ac.uk

Chemical Space Analysis: The synthesis of analogues or derivatives of Pirogliride can be guided by chemoinformatic analysis, which helps in exploring the chemical space around the core scaffold to identify molecules with potentially improved properties. frontiersin.org This involves generating structurally diverse compounds and evaluating their properties computationally. frontiersin.org

Retrosynthetic Analysis

Retrosynthesis is a problem-solving technique for planning organic syntheses. icj-e.org It involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical disconnections. icj-e.orgegrassbcollege.ac.in

A plausible retrosynthetic analysis of Pirogliride (Target Molecule) starts by identifying the key functional group, the guanidine core.

Disconnection of the Guanidine: The central C=N bond within the guanidine-like structure is a logical point for disconnection. This disconnection breaks the molecule into two key synthons. This approach is a form of "one-group disconnection" focusing on the primary functional assembly. icj-e.org

Identifying Synthetic Equivalents: The resulting synthons are idealized fragments. egrassbcollege.ac.in Their corresponding real-world reagents, or synthetic equivalents, are identified. For Pirogliride, this leads to phenyl isocyanate and 2-imino-1-methylpyrrolidine. mpdkrc.edu.in

This analysis points to a forward synthesis that involves the condensation of these two precursors. mpdkrc.edu.in A reported synthesis confirms this strategy, where phenyl isocyanate is condensed with 2-imino-1-methylpyrrolidine to form a complex intermediate, which is then further reacted to yield the final product. mpdkrc.edu.in This logical, step-by-step deconstruction exemplifies a core principle of retrosynthesis: simplifying a complex target into readily available starting materials. e3s-conferences.org

Pharmaceutical Design and Formulation Principles (Preclinical Context)

Fundamental Research on Salt Form Advantages in Preclinical Development (e.g., enhanced solubility, stability)

In preclinical development, the physicochemical properties of a new chemical entity are critical for its evaluation. Over 50% of drugs are marketed as salts to improve these properties. drugs.com The formation of Pirogliride as a tartrate salt is a deliberate strategy to enhance its pharmaceutical characteristics, which is essential for handling, formulation, and obtaining reliable data from non-human experimental systems.

The primary advantages of forming a salt like this compound include:

Enhanced Solubility and Dissolution Rate: Weakly basic drugs often have poor aqueous solubility. nih.gov Converting them into a salt form, such as a tartrate, can significantly increase their solubility and the rate at which they dissolve. nih.govresearchgate.net This is crucial in preclinical studies to ensure the compound can be adequately dissolved for in vitro assays and achieve sufficient absorption for in vivo studies.

Improved Stability: The crystalline structure of a salt is often more stable than the amorphous or crystalline free form of the drug. researchgate.net Tartrate salts, in particular, have been selected in pharmaceutical development for their high solid-state stability. google.com This increased stability helps prevent degradation during storage and handling, ensuring the integrity of the compound throughout the preclinical testing phase. drugs.com

Better Handling and Processing Properties: The free form of a drug may be difficult to crystallize or may have undesirable physical properties (e.g., being oily or hygroscopic). A stable, crystalline salt form like this compound simplifies material handling, purification, and formulation into preclinical dosage forms. researchgate.net

The selection of tartrate as the counter-ion is a rational process based on screening various options to find the salt with the optimal combination of these properties for further development. researchgate.net

| Property | Advantage of Salt Form (e.g., Tartrate) | Preclinical Relevance |

| Aqueous Solubility | Often significantly increased compared to the free base. nih.gov | Ensures compound can be dissolved for in vitro and in vivo testing. |

| Dissolution Rate | Faster dissolution can lead to better absorption. researchgate.net | Critical for evaluating oral bioavailability in animal models. |

| Physical Stability | Crystalline salts provide greater solid-state stability. google.com | Prevents degradation, ensures accurate dosing, and extends shelf-life of test materials. drugs.com |

| Hygroscopicity | Can be optimized to be less sensitive to moisture than the free form. researchgate.net | Simplifies handling and storage in various environmental conditions. |

| Crystallinity | Promotes the formation of a well-defined, stable solid form. | Facilitates purification, characterization, and consistent batch production. |

Exploration of Controlled Release Mechanisms for this compound in Experimental Systems

Controlled-release (CR) formulations are designed to release a drug over an extended period to maintain consistent concentrations and improve therapeutic outcomes. nih.gov In a preclinical setting, experimental CR systems for this compound could be developed to investigate its pharmacokinetic profile and potential for long-acting formulations.

Research in this area would focus on non-human systems, exploring various mechanisms:

Matrix-Based Systems: In this approach, this compound would be dispersed within a polymer matrix. The drug's release is controlled by diffusion through the matrix and/or erosion of the matrix itself. nih.gov For example, a study on zolpidem tartrate used polymers like Hydroxypropyl methylcellulose (B11928114) (HPMC) to form a hydrophilic matrix that swelled in contact with water, controlling drug release over time. nih.gov Similar experimental tablets for this compound could be formulated using various polymers to modulate the release rate.

Reservoir Systems: These systems involve a drug core enclosed within a non-erodible, rate-controlling membrane. A notable example is the Ocusert®, an ocular insert that delivered pilocarpine (B147212) via a diffusion-based mechanism for a week. nih.gov A hypothetical preclinical study could develop a similar insert for this compound to assess sustained local delivery.

Melt Granulation Technology: This technique can be used to create a controlled-release formulation. For instance, Zolpidem tartrate was incorporated into a molten binder like polyethylene (B3416737) glycol (PEG 6000), which, upon cooling, formed granules that could be compressed into tablets with sustained-release properties. nih.gov This method could be experimentally applied to this compound.

Biodegradable Polymer Systems: Formulations using biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA) are another avenue. Research on brimonidine (B1667796) tartrate involved creating an ocular insert from a PLGA/PEG blend, which provided linear, controlled release as the polymer degraded. nih.gov Such a system could be explored for this compound in experimental models to achieve release over weeks or even months. nih.gov

The goal of these preclinical explorations is to understand how different formulation technologies can influence the release kinetics and subsequent absorption and distribution of this compound in non-human biological systems.

Research on Targeted Delivery Strategies in Non-human Biological Systems

Targeted drug delivery aims to concentrate a therapeutic agent at its site of action, enhancing efficacy while minimizing exposure to non-target tissues. dovepress.com Research into targeted delivery for this compound in non-human systems would involve designing and testing carrier systems that can navigate biological barriers and recognize specific cells or tissues. nih.gov

Fundamental strategies that could be explored in preclinical models include:

Passive Targeting: This strategy leverages the natural disposition of drug carriers in the body. dovepress.com Nanoparticles (NPs), for example, tend to accumulate in certain tissues due to their size and surface characteristics. nih.gov In preclinical cancer models, this is known as the Enhanced Permeability and Retention (EPR) effect, where NPs accumulate in tumor tissues more than in normal tissues. nih.gov Research on this compound could involve encapsulating it within liposomes or polymeric nanoparticles and studying its biodistribution in animal models to see if passive accumulation occurs in relevant tissues. mdpi.com

Active Targeting: This is a more precise approach where drug carriers are decorated with ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on target cells. nih.gov For instance, if the target cells for Pirogliride's action were known to overexpress a particular receptor in a non-human model, a targeted delivery system could be designed. mdpi.com This involves conjugating the corresponding ligand to a nanoparticle or liposome (B1194612) containing this compound and evaluating its binding and uptake by the target cells in vitro or its accumulation at the target site in vivo. nih.gov

These research strategies are foundational. They are conducted in non-human biological systems (e.g., cell cultures, animal models) to establish proof-of-concept before any consideration for human application. nih.gov

| Strategy | Mechanism | Hypothetical this compound Application (Experimental) |

| Passive Targeting | Accumulation of a drug carrier (e.g., nanoparticle) due to physicochemical properties and physiological factors (e.g., EPR effect). nih.gov | Encapsulate this compound in nanoparticles and study their biodistribution in animal models to assess accumulation in target organs. |

| Active Targeting | Carrier is modified with ligands that bind to specific receptors on target cells, enhancing uptake. dovepress.comnih.gov | Conjugate a targeting ligand (e.g., a specific peptide) to a this compound-loaded liposome and test its efficacy in a relevant cell culture model. |

Advanced Methodological Approaches in Pirogliride Tartrate Research

In Vitro Assay Development and High-Throughput Screening (HTS)

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid assessment of large compound libraries to identify molecules that modulate specific biological pathways. alliedmarketresearch.comsailife.com For a compound like Pirogliride (B1204869) tartrate, HTS is instrumental in the initial phases of discovery and for identifying new therapeutic applications.

The efficiency of screening campaigns for compounds such as Pirogliride tartrate is profoundly enhanced by miniaturization and automation. news-medical.net Miniaturization involves scaling down assay volumes, often to microliter or nanoliter levels, into microplate formats (e.g., 384-well or 1536-well plates). news-medical.netnih.gov This process significantly reduces the consumption of costly reagents and valuable test compounds, allowing for the screening of extensive chemical libraries in a cost-effective manner. sailife.compharmtech.com

Automation is the parallel force that makes miniaturization feasible on a large scale. alliedmarketresearch.com Automated systems, incorporating robotic plate handlers, liquid dispensing instruments, and integrated detection systems, perform the highly repetitive tasks inherent in HTS. sailife.compharmtech.com This not only increases the speed and throughput of the screening process but also dramatically improves data reproducibility by minimizing human error. pharmtech.com For instance, automated liquid handlers ensure precise and consistent dispensing of reagents and compounds, which is critical when working with the small volumes typical of miniaturized assays. nih.gov The integration of advanced robotics and data processing software creates a seamless workflow from sample preparation to data analysis, enabling the screening of hundreds of thousands of compounds per week. sailife.com

Table 1: Key Features of Miniaturization and Automation in HTS

| Feature | Description | Benefit in this compound Research |

| Microplate Formats | Use of high-density plates (e.g., 384, 1536-well) for assays. nih.gov | Allows for parallel processing of many samples, increasing throughput. |

| Low Volume Dispensing | Automated liquid handlers dispense nanoliter to microliter volumes of reagents and compounds. pharmtech.com | Conserves limited quantities of test compounds and reduces reagent costs. |

| Robotic Integration | Robotic arms transfer plates between different stations (incubation, reading, etc.). sailife.com | Enables continuous, unattended operation and increases overall screening speed. |

| Integrated Detection | Plate readers capable of various detection modes (fluorescence, luminescence, etc.) are part of the automated system. | Facilitates rapid and sensitive data acquisition from miniaturized assays. |

| Data Management | Sophisticated software automates data capture, analysis, and quality control. sailife.com | Ensures high-quality, reproducible data and efficient identification of "hit" compounds. |

The discovery and characterization of hypoglycemic agents like this compound rely on two complementary screening strategies: target-based and phenotypic assays. researchgate.netnih.gov

Target-Based Assays are designed to measure the interaction of a compound with a specific, predetermined biological target, such as an enzyme or receptor. researchgate.net This approach is hypothesis-driven and benefits from a known molecular mechanism from the outset. tandfonline.com Given that this compound has been shown to inhibit gluconeogenesis, a relevant target-based assay would involve measuring the activity of key gluconeogenic enzymes (e.g., phosphoenolpyruvate (B93156) carboxykinase or glucose-6-phosphatase) in the presence of the compound. researchgate.net Another target-based approach could involve assays to measure the potentiation of glucose-induced insulin (B600854) secretion from pancreatic beta-cell lines, a known effect of the compound. nih.gov These assays are often biochemical in nature, utilizing purified proteins and substrates to measure a direct molecular interaction. researchgate.net

Table 2: Comparison of Assay Types for this compound Research

| Assay Type | Principle | Example for this compound | Advantages |

| Target-Based | Measures direct interaction with a known molecular target (e.g., enzyme, receptor). researchgate.net | Inhibition of purified gluconeogenic enzymes; binding to receptors on pancreatic β-cells. | Mechanistically clear; simpler to develop and optimize. tandfonline.com |

| Phenotypic | Measures a change in the observable characteristics (phenotype) of a cell or organism. researchgate.net | Increased glucose uptake in adipocytes; protection of pancreatic β-cells from stress-induced death. nih.gov | Unbiased, can uncover novel mechanisms and polypharmacology. crimsonpublishers.comtechnologynetworks.com |

Advanced Preclinical Animal Model Development and Validation

Preclinical animal models are indispensable for evaluating the in vivo efficacy and pharmacology of drug candidates like this compound. nih.gov The selection and refinement of these models are critical for ensuring their relevance to human disease and improving the translation of preclinical findings to the clinic.

The study of anti-diabetic agents has historically relied on a few key animal models. Efficacy studies for this compound have utilized chemically-induced and genetic models of diabetes.

Chemically-Induced Models: The use of agents like streptozotocin (B1681764) (STZ) to induce diabetes in rodents by destroying pancreatic β-cells is a common method. slideshare.net This model is useful for studying agents that can preserve or regenerate β-cell function or that act independently of insulin secretion.

Spontaneous/Genetic Models: Genetically predisposed models that spontaneously develop diabetes and associated metabolic syndromes are considered highly relevant. The db/db mouse , which has a mutation in the leptin receptor gene, develops severe obesity, insulin resistance, and subsequent β-cell failure. frontiersin.org This model has been used to demonstrate the hypoglycemic activity of this compound. Other important models include the ob/ob mouse (leptin deficient) and the Zucker Diabetic Fatty (ZDF) rat , which also features a leptin receptor mutation and is widely used to study insulin resistance and β-cell dysfunction. frontiersin.orgresearchgate.net

Refinement of these models focuses on enhancing their predictive value for human type 2 diabetes. This involves selecting models that recapitulate specific aspects of the human condition, such as the progressive nature of β-cell failure or the presence of specific comorbidities like hypertension and dyslipidemia, which are features of the ZDF rat and the Obese Spontaneously Hypertensive Rat (OSHR). frontiersin.orgresearchgate.net

Non-invasive imaging techniques provide powerful tools for longitudinally assessing the structural, functional, and metabolic effects of therapeutic agents in living animal models, offering significant advantages over terminal endpoint studies. mdpi.comresearchgate.net

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques use radiotracers to visualize and quantify physiological processes. nih.gov For instance, PET imaging with [¹⁸F]-fluorodeoxyglucose ([¹⁸F]-FDG) can be used to assess glucose uptake and metabolism in various tissues (e.g., muscle, adipose, liver) in response to treatment with a compound like this compound. researchgate.netnih.gov This allows for a dynamic in vivo assessment of the drug's effect on glucose homeostasis. These methods can also be used to track inflammation or assess myocardial microcirculation, a key site of diabetic complications. nih.gov

Magnetic Resonance Imaging (MRI): MRI offers high-resolution anatomical imaging without ionizing radiation. It can be used to quantify changes in body composition, such as fat distribution in diabetic models. Advanced MRI techniques like magnetic resonance spectroscopy (MRS) can measure ectopic lipid deposition in the liver and muscle, key factors in insulin resistance. mdpi.com

Optical Imaging: Techniques like bioluminescence and fluorescence imaging are often used in cell-tracking studies. researchgate.net For diabetes research, this could involve tracking the survival and function of transplanted islet cells. Optical Coherence Tomography (OCT) and OCT-angiography are high-resolution techniques used to visualize retinal microvasculature in real-time, providing an invaluable tool for studying the effects of therapies on diabetic retinopathy in preclinical models. mdpi.comnih.gov

Beyond the spontaneous genetic mutations found in models like the db/db mouse, modern genetic engineering allows for the creation of more sophisticated transgenic models to study diabetes. nih.gov These models involve the insertion of foreign genes (transgenes) or the knockout of specific endogenous genes to dissect complex disease pathways. google.commdpi.com

Genetic Models: The db/db mouse and the Zucker Diabetic Fatty (ZDF) rat are cornerstone genetic models for type 2 diabetes research. frontiersin.orgmdpi.com Their well-characterized progression from insulin resistance to hyperglycemia makes them suitable for testing agents like this compound that may target these specific pathophysiological stages.

Transgenic Models: Researchers can create transgenic animals that overexpress genes relevant to human type 2 diabetes. For example, transgenic mice expressing human islet amyloid polypeptide (IAPP) have been developed, as IAPP aggregation is a pathological feature of human type 2 diabetes but not typically seen in standard rodent models. google.commdpi.com Such a model would be invaluable for testing if a compound like this compound has any effect on this specific aspect of human disease pathology. Targeted transgenesis, where a gene is inserted into a specific, safe genomic location like the ROSA26 locus, avoids random insertion effects and ensures consistent gene expression, further refining the utility of these models.

Table 3: Advanced Preclinical Models in Diabetes Research

| Model Category | Specific Example(s) | Key Feature | Relevance for this compound Studies |

| Chemically-Induced | Streptozotocin (STZ)-induced diabetic rat | Induces diabetes via β-cell destruction. slideshare.net | Evaluating effects on glucose levels independent of endogenous insulin secretion. |

| Spontaneous Genetic | db/db mouse; Zucker Diabetic Fatty (ZDF) rat | Monogenic mutations leading to obesity, insulin resistance, and hyperglycemia. frontiersin.orgresearchgate.net | Assessing efficacy in a model that mimics key aspects of human metabolic syndrome. |

| Transgenic | Human IAPP transgenic mouse | Expresses a human gene implicated in the pathology of type 2 diabetes. google.commdpi.com | Testing effects on specific human-relevant disease mechanisms not present in other models. |

Omics and Systems Biology Approaches in this compound Studies

The advent of "omics" technologies, which allow for the comprehensive profiling of various biological molecules, has revolutionized pharmaceutical research. In the context of a compound like this compound, these systems biology approaches offer an unprecedented opportunity to understand its mechanism of action, identify biomarkers of response, and elucidate its effects on complex biological networks. By simultaneously measuring thousands of proteins, metabolites, or gene transcripts, researchers can move beyond a single-target view and embrace a more holistic understanding of a drug's impact.

Proteomic Profiling of Biological Responses to this compound

Proteomics, the large-scale study of proteins, provides a direct snapshot of the functional machinery of cells and tissues. For a drug like this compound, proteomic analysis can reveal how it modulates cellular processes by altering the abundance, modification, or interaction of proteins. While direct proteomic studies on this compound are not extensively available in public literature, research on structurally and functionally similar compounds, such as pioglitazone (B448), offers significant insights into the potential applications of this technology.

Proteomic investigations of related hypoglycemic agents have successfully identified key protein alterations following treatment. For instance, studies in animal models of type 2 diabetes have used techniques like two-dimensional gel electrophoresis (2-DE) and mass spectrometry to analyze changes in the plasma proteome. nih.gov These analyses have revealed that treatment can normalize the levels of several diabetes-associated proteins. nih.gov

One study on a hypoglycemic polysaccharide, for example, identified 92 differentially regulated protein spots in the plasma of ob/ob mice, with 40 being recognized as principal diabetes-associated proteins. nih.gov Treatment led to the normalization of key proteins involved in lipid metabolism and insulin resistance, such as Apolipoprotein A-I, Apolipoprotein E, and Retinol-binding protein 4. nih.gov Furthermore, Western blot analysis confirmed the normalization of adiponectin and resistin, two crucial molecules in diabetes and obesity. nih.gov Such findings highlight how proteomic profiling can uncover the molecular players through which a therapeutic agent exerts its effects.

A hypothetical proteomic study on this compound could yield a similar dataset, as illustrated in the interactive table below, which is based on findings from related compounds.

Table 1: Hypothetical Proteomic Changes in Response to this compound Treatment

| Protein | Function | Observed Change in Related Studies |

|---|---|---|

| Adiponectin | Regulates glucose levels and fatty acid breakdown | Normalized levels nih.gov |

| Resistin | Contributes to insulin resistance | Normalized levels nih.gov |

| Apolipoprotein A-I | Component of high-density lipoprotein (HDL) | Normalized levels nih.gov |

| Apolipoprotein E | Involved in the metabolism of fats | Normalized levels nih.gov |

| Transferrin | Iron-binding blood plasma glycoprotein | Normalized levels nih.gov |

Metabolomic Analysis of Metabolic Pathways Influenced by this compound

Metabolomics is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. This approach provides a real-time readout of physiological and pathological states, making it exceptionally valuable for understanding the effects of a metabolic drug like this compound. By mapping the changes in the metabolome, researchers can pinpoint the specific metabolic pathways that are modulated by the drug.

Studies on pioglitazone, a related thiazolidinedione, have demonstrated the power of metabolomics in elucidating therapeutic mechanisms. An untargeted metabolomics study using urine samples from healthy subjects who received pioglitazone identified 108 significantly altered metabolites. researchgate.net Pathway analysis revealed that purine (B94841) and beta-alanine (B559535) metabolism were among the most significantly affected pathways. researchgate.net Specifically, the ratios of xanthine/hypoxanthine and uric acid/xanthine were significantly decreased, suggesting an impact on purine metabolism and potentially fatty acid synthesis. researchgate.net

Another comprehensive metabolomic study on diabetic rats treated with pioglitazone identified hundreds of metabolites in serum, liver, and intestine. plos.org The treatment reversed many of the metabolic signatures of diabetes, including improving the fatty acid profile and elevating amino acid levels in the liver, while decreasing branched-chain amino acids in the serum. plos.org In a study involving polytherapy that included pioglitazone, metabolomic analysis revealed a reduction in oxidized LDL particles and downstream oxidation products like 9- and 13-HODE, azelaic acid, and glutaric acid. plos.org

These findings suggest that a metabolomic investigation of this compound could reveal critical alterations in key metabolic pathways. A potential summary of such findings, based on research into similar compounds, is presented in the interactive table below.

Table 2: Potential Metabolomic Signature of this compound Activity

| Metabolite Class | Specific Metabolites | Pathway Implication |

|---|---|---|

| Purine Metabolism | Xanthine, Hypoxanthine, Uric Acid | Altered purine breakdown and synthesis researchgate.net |

| Amino Acids | Branched-chain amino acids (Valine, Leucine) | Modulation of gluconeogenesis and insulin signaling plos.org |

| Fatty Acids | Saturated and Monounsaturated Fatty Acids | Improved lipid profile and β-oxidation plos.org |

| Oxidized Lipids | 9-HODE, 13-HODE, Azelaic Acid | Reduction of oxidative stress plos.org |

Transcriptomic Analysis of Gene Expression Modulation

Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome at a specific time. This "omics" field can reveal how a drug like this compound influences cellular function at the level of gene expression. By using technologies such as microarrays and RNA sequencing, researchers can identify which genes are turned on or off in response to treatment, providing a mechanistic basis for the observed physiological effects.

Research on pioglitazone has extensively used transcriptomics to understand its effects on various tissues. In the skeletal muscle of women with polycystic ovary syndrome (PCOS), pioglitazone treatment was found to upregulate genes involved in mitochondrial oxidative phosphorylation (OXPHOS) and ribosomal protein biosynthesis. plos.org This was associated with an increase in the expression of PGC-1α, a master regulator of mitochondrial biogenesis. plos.org

Another study in obese mice showed that pioglitazone treatment led to the differential expression of 346 genes in the liver, with 260 being upregulated and 86 downregulated. mdpi.com Gene Ontology analysis indicated a downregulation of inflammatory response genes and an upregulation of genes involved in lipid metabolism, including Fabp4, Cd36, and Fasn. mdpi.com Further research has highlighted the modulation of genes in the PI3K-Akt signaling pathway and those related to cytokine-cytokine receptor interactions. texilajournal.com

These examples underscore the utility of transcriptomic analysis in building a comprehensive picture of a drug's mechanism of action. A hypothetical transcriptomic study of this compound could reveal a similar pattern of gene expression changes, as detailed in the interactive table below.

Table 3: Hypothetical Gene Expression Changes Induced by this compound

| Gene | Pathway/Function | Direction of Change |

|---|---|---|

| PPARGC1A (PGC-1α) | Mitochondrial Biogenesis | Upregulated plos.org |

| NDUFA3, SDHD | Oxidative Phosphorylation (OXPHOS) | Upregulated plos.org |

| Fabp4, Cd36, Fasn | Lipid Metabolism | Upregulated mdpi.com |

| Genes in PI3K-Akt Pathway | Cell Growth, Glucose Metabolism | Upregulated texilajournal.com |

| Inflammatory Response Genes | Inflammation | Downregulated mdpi.com |

Translational Research Concepts and Unexplored Avenues for Pirogliride Tartrate Purely Preclinical Focus

Identification of Novel Preclinical Biomarkers for Pirogliride (B1204869) Tartrate Efficacy

To refine the preclinical evaluation of Pirogliride tartrate and its analogues, the identification of specific biomarkers beyond standard glycemic control is essential. These biomarkers can provide deeper insights into the drug's mechanism of action and predict its therapeutic efficacy. Given Pirogliride's effects on glucose metabolism and potential antioxidant properties, a panel of biomarkers can be proposed for systematic evaluation in preclinical models.

Potential biomarkers could include those related to insulin (B600854) secretion, sensitivity, oxidative stress, and inflammation. For instance, fasting C-peptide and islet autoantibodies may serve as predictors of hypoglycemic risk during treatment intensification. nih.gov Furthermore, markers of oxidative stress and inflammation, such as high-sensitivity C-reactive protein (hsCRP), various microRNAs (miRNAs), and gamma-glutamyl transferase (GGT), are promising areas for investigation in the context of diabetes-related complications. mdpi.com

Table 1: Potential Preclinical Biomarkers for this compound Efficacy

| Biomarker Category | Specific Biomarker | Rationale for Monitoring in Preclinical Models |

| Insulin Secretion & Sensitivity | Fasting C-peptide | To assess endogenous insulin production and β-cell function in response to Pirogliride. nih.gov |

| Islet Autoantibodies (GAD, IA2, ZnT8) | To stratify subjects and predict response, particularly in models of autoimmune diabetes. nih.gov | |

| HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) | To quantify changes in insulin resistance and sensitivity. | |

| Gluconeogenesis Inhibition | Pyruvate/Lactate Ratio | To directly assess the impact on hepatic gluconeogenesis pathways. |

| Gene expression of key enzymes (e.g., PEPCK, G6Pase) | To measure the molecular effect of Pirogliride on gluconeogenic gene transcription. | |

| Oxidative Stress & Inflammation | High-sensitivity C-reactive protein (hsCRP) | A general marker for inflammation, which is often elevated in metabolic disorders. mdpi.com |

| Glutathione (GSH), Superoxide Dismutase (SOD) | To evaluate the potential antioxidant effects of Pirogliride. frontiersin.org | |

| AGE/s-RAGE Ratio | A marker for advanced glycation end products and endothelial dysfunction, relevant to diabetic complications. nih.gov | |

| Metabolic Health | Homocysteine | Elevated levels are associated with vascular complications in diabetes. mdpi.com |

| Gamma-glutamyl transferase (GGT) | Associated with oxidative stress and risk for diabetic complications. mdpi.com |

Exploration of Synergistic and Additive Effects in Preclinical Combination Therapies

Combining this compound with other antidiabetic agents that have complementary mechanisms of action could lead to synergistic or additive therapeutic effects. Preclinical studies are crucial for identifying optimal combinations and understanding their pharmacological interactions. For example, combination therapies involving agents like metformin (B114582), DPP-4 inhibitors, and thiazolidinediones have shown significant benefits in clinical settings. e-dmj.orgnih.gov

A preclinical investigation could explore Pirogliride in combination with metformin. Since Pirogliride potentiates glucose-induced insulin secretion and inhibits gluconeogenesis ncats.io, and metformin primarily reduces hepatic glucose production and improves insulin sensitivity, their combination could offer a multi-pronged approach to glycemic control. Similarly, combining Pirogliride with a DPP-4 inhibitor could enhance the incretin (B1656795) effect, leading to more robust glucose-dependent insulin secretion.

Another area of interest is the combination with peroxisome proliferator-activated receptor gamma (PPARγ) agonists like pioglitazone (B448). Preclinical studies have shown that targeting the PPARγ/RXRα heterodimer with pioglitazone and the RXRα activator bexarotene (B63655) can decrease cell proliferation in oral cancer models. nih.gov Exploring Pirogliride's interaction with these nuclear receptor pathways could uncover novel therapeutic applications.

Table 2: Hypothetical Preclinical Combination Therapies with this compound

| Combination Agent | Mechanism of Combination Agent | Potential Synergistic/Additive Effect | Key Preclinical Endpoints |

| Metformin | Activates AMP-activated protein kinase (AMPK), reduces hepatic glucose production. | Comprehensive glycemic control through different pathways. | Glucose tolerance tests, insulin sensitivity indices, hepatic gene expression analysis. |

| DPP-4 Inhibitors (e.g., Sitagliptin) | Increase levels of incretin hormones (GLP-1, GIP), enhancing glucose-dependent insulin secretion. oup.com | Enhanced and prolonged insulin secretion in response to meals. | Meal tolerance tests, plasma GLP-1 levels, β-cell function assays. |

| Pioglitazone (PPARγ agonist) | Improves insulin sensitivity by activating PPARγ. e-dmj.org | Potent insulin sensitization and potential for broader metabolic benefits. | Adipocyte differentiation assays, lipid profiles, markers of inflammation (e.g., TNF-α). |

| Bexarotene (RXRα activator) | Activates Retinoid X Receptor alpha, forming heterodimers with PPARs. | Potential for enhanced gene regulation in metabolic or oncologic pathways. nih.gov | Reporter gene assays for PPARγ/RXRα activity, cell proliferation assays. nih.gov |

Hypothetical Repurposing of this compound for Alternative Preclinical Indications

Drug repurposing offers a strategic approach to finding new uses for existing compounds. This compound's known mechanisms and some database entries suggest several plausible alternative indications for preclinical investigation. The antidiabetic drug pioglitazone, for example, is being explored for Alzheimer's disease, various kidney diseases, and cancer, primarily due to its anti-inflammatory and PPARγ agonist activities. nih.govnih.goveuropa.euwhiterose.ac.ukvanderbilthealth.com

One significant avenue for Pirogliride is its potential as a dopamine (B1211576) agonist for neurodegenerative disorders like Parkinson's disease. ontosight.ai Preclinical studies in animal models of Parkinson's would be necessary to validate this activity, assessing motor function improvements and the drug's ability to stimulate dopamine receptors in the brain.

Furthermore, given that Pirogliride inhibits gluconeogenesis ncats.iopatsnap.com, a process often dysregulated in certain cancers, its potential as an anti-cancer agent could be explored. Some computational studies have already flagged Pirogliride for investigation as a potential cancer therapeutic through the inhibition of the hERG potassium channel, which is expressed in various cancer cells. researchgate.net

Table 3: Potential Repurposing Indications for this compound

| Hypothetical Indication | Rationale for Repurposing | Suggested Preclinical Models | Key Efficacy Readouts |

| Parkinson's Disease | Potential dopamine agonist activity. ontosight.ai | 6-OHDA or MPTP-induced rodent models of Parkinson's disease. | Rotational behavior tests, dopamine receptor binding assays, measurement of striatal dopamine levels. |

| Alzheimer's Disease | Analogy with pioglitazone, which targets impaired brain insulin signaling. nih.gov | Transgenic mouse models of Alzheimer's disease (e.g., 5XFAD). | Cognitive assessments (e.g., Morris water maze), amyloid-beta plaque load, neuroinflammation markers. |

| Inflammatory Kidney Disease | Analogy with pioglitazone, which shows efficacy in preclinical kidney disease models. europa.euwhiterose.ac.uk | Animal models of glomerulonephritis or polycystic kidney disease. | Proteinuria levels, serum creatinine, kidney histology, inflammatory cytokine profiling. |

| Oncology | Inhibition of gluconeogenesis; potential hERG channel blockade. ncats.ioresearchgate.net | Cancer cell line proliferation assays; xenograft tumor models. | Cell viability, apoptosis assays, tumor growth inhibition, hERG channel electrophysiology. |

Integration of In Silico Modeling with In Vitro and In Vivo Preclinical Data

Integrating computational, or in silico, modeling with traditional preclinical experiments can accelerate the development of this compound and its analogues. nih.govpatheon.com These models can help predict a compound's properties, optimize its structure, and provide a deeper understanding of its biological effects, thereby reducing the time and resources spent on less promising avenues. patheon.compagepress.org

Molecular Docking and Dynamics: These techniques can be used to model the interaction of Pirogliride with its putative targets, such as the components of the gluconeogenesis pathway, dopamine receptors, or the hERG channel. This can help elucidate its mechanism of action at a molecular level and guide the design of new analogues with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of Pirogliride analogues and their corresponding biological activities, QSAR models can be built to predict the efficacy of novel, untested compounds. This allows for the virtual screening of large chemical libraries to prioritize synthesis and testing.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating in vitro metabolism data and in vivo pharmacokinetic data from preclinical species into PK/PD models can help predict the drug's exposure-response relationship. This is crucial for understanding its therapeutic window and for translating findings between different animal models. aristo-group.com

Systems Biology and Pathway Modeling: In silico models of metabolic pathways can simulate the impact of Pirogliride's inhibition of gluconeogenesis on the broader metabolic network. pagepress.org This can help identify potential downstream effects and biomarkers that might not be obvious from direct experimental observation.

The iterative cycle of in silico prediction, in vitro/in vivo testing, and model refinement is a powerful paradigm for modern drug development. nih.gov

Strategic Directions for Future Preclinical Development of this compound and its Analogues

The future preclinical development of this compound should be guided by a translational science framework, aiming to build a robust data package that can confidently inform clinical trial design. nih.govnih.gov

Key strategic directions include:

Analogue Synthesis and Screening: Based on in silico modeling and structure-activity relationships, a focused library of Pirogliride analogues should be synthesized. These analogues should be designed to optimize potency for a chosen indication (e.g., hypoglycemia or a repurposed indication) while minimizing potential off-target effects.

Comprehensive Mechanistic Studies: A deeper investigation into Pirogliride's molecular mechanisms is warranted. This includes confirming its targets (e.g., validating its dopamine receptor activity) and elucidating the signaling pathways it modulates. Techniques like thermal shift assays, chemoproteomics, and RNA sequencing can be employed in relevant cell and animal models.

Advanced Preclinical Models: To improve the predictive validity of preclinical findings, research should move towards more sophisticated models. This could include the use of humanized mouse models, patient-derived xenografts (for oncology), or microphysiological systems (organ-on-a-chip) that better replicate human physiology. chordomafoundation.orgstxbp1disorders.org

Biomarker-Driven Development: The identified preclinical biomarkers (as discussed in section 5.1) should be systematically employed in all in vivo studies. This will not only provide a clearer picture of the drug's efficacy but also help in identifying a potential companion diagnostic for patient stratification in future clinical trials.

Pre-registered Preclinical Trials: To enhance the rigor and reproducibility of the research, conducting pre-registered, multi-site preclinical randomized controlled trials could be considered. nih.gov This approach strengthens the evidence base for advancing a compound into clinical development.

By pursuing these strategic directions, the preclinical development of this compound and its analogues can be advanced efficiently and effectively, maximizing the potential of this compound to address unmet medical needs.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing pirogliride tartrate, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves solvent-based reactions (e.g., esterification or salt formation) with tartaric acid. Key parameters include molar ratios (e.g., 1.05:2.0 for precursor components), temperature (e.g., 90°C for optimal yield), and reaction time (4.5–24 hours) . Post-synthesis purification via crystallization or centrifugation (4500 rpm for 7 minutes) is critical to isolate high-purity compounds . Monitor purity using elemental analysis or X-ray diffraction (monoclinic crystal structure confirmation) .

Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?

- Methodology :

- Structural Confirmation : X-ray powder diffraction (XRD) for crystallinity assessment and infrared (IR) spectroscopy for functional group identification .

- Purity and Stability : Reverse-phase HPLC (RP-HPLC) with photodiode array detection, validated via ICH guidelines (e.g., Box-Behnken design for robustness testing) .

- Thermal Behavior : Differential scanning calorimetry (DSC) to study melting points and decomposition pathways.

Q. How can researchers ensure reproducibility in preclinical studies involving this compound?

- Methodology : Document synthesis protocols rigorously, including solvent ratios, centrifugation parameters, and drying conditions (e.g., vacuum desiccators for 18–24 hours) . Use standardized assays (e.g., ANOVA for inter-group comparisons) and validate analytical methods via quality-by-design (QbD) principles . Share raw datasets and negative results to reduce publication bias .

Advanced Research Questions

Q. What experimental design strategies optimize this compound formulations for enhanced bioavailability?

- Methodology : Apply Design of Experiments (DoE) approaches like Box-Behnken or factorial designs to evaluate interactions between variables (e.g., polymer concentration, pH, and drug loading). For example, polyvinyl alcohol and HPMC ratios significantly impact dissolution rates in microneedle patches . Use response surface models to predict optimal conditions and validate with in vitro permeation studies .

Q. How should researchers address contradictory data in pharmacokinetic studies of this compound?

- Methodology :

- Data Reconciliation : Conduct meta-analyses to compare results across studies, prioritizing datasets with harmonized protocols (e.g., identical HPLC conditions or animal models) .

- Statistical Tools : Use two-way ANOVA with Bonferroni correction for multiple comparisons or Pearson correlation analyses to identify confounding variables (e.g., tartrate concentration effects on absorption) .

- Troubleshooting : Replicate experiments under controlled conditions (e.g., tartrate-free vs. tartrate-containing solutions) to isolate variables affecting bioavailability .

Q. What methodologies are recommended for studying tartrate’s role in pirogliride’s stability under varying environmental conditions?

- Methodology :

- Accelerated Stability Testing : Expose samples to UV radiation, humidity, and temperature extremes (e.g., 40°C/75% RH per ICH guidelines) .

- Degradation Pathway Analysis : Use LC-MS to identify degradation products and quantify tartrate dissociation rates. Compare with structurally similar compounds (e.g., potassium antimonyl tartrate) to infer mechanistic insights .

- Crystallinity Monitoring : Track morphological changes via scanning electron microscopy (SEM) and energy-dispersive spectroscopy (EDS) to correlate crystal structure with chemical stability .

Methodological Best Practices

- Data Presentation : Organize results using IMRaD structure, with tables/figures labeled sequentially (e.g., Table 1, Figure 2) and self-explanatory captions .

- Ethical Reporting : Disclose all experimental conditions (e.g., drug sources, software versions like Design Expert 13.0) to enable replication .

- Conflict Resolution : When data conflicts arise, prioritize studies with validated methods (e.g., QbD-compliant HPLC) and transparent raw data availability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.